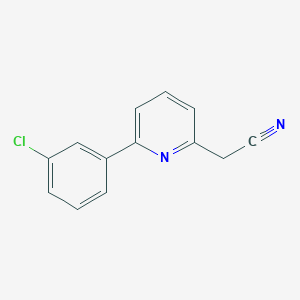

2-(6-(3-Chlorophenyl)pyridin-2-yl)acetonitrile

Description

Properties

IUPAC Name |

2-[6-(3-chlorophenyl)pyridin-2-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2/c14-11-4-1-3-10(9-11)13-6-2-5-12(16-13)7-8-15/h1-6,9H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIVHMVLZYFFVSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC=CC(=N2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Representative Patent-Reported Method (Adapted)

A patent (CN103483244A) describes preparation of related pyridine acetonitrile compounds via ester intermediates:

- Starting from 4-chloropyridine hydrochloride, ethyl 2-cyano-2-(pyridin-4-yl)acetate is synthesized by reaction with ethyl cyanoacetate under heating (60–70 °C) for 170–180 minutes.

- The reaction progress is monitored by thin-layer chromatography.

- Work-up involves extraction with ethyl acetate and drying over anhydrous sodium sulfate.

- The product is obtained as an oily matter with yields around 78%.

Although this example is for pyridin-4-yl derivatives, similar methodology can be adapted for this compound by appropriate substitution of starting materials.

Data Table Summarizing Key Preparation Parameters

| Step | Reagents/Starting Materials | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Suzuki Coupling | 6-bromo-2-substituted pyridine + 3-chlorophenylboronic acid | Pd(PPh3)4, K2CO3, dioxane, 80–100 °C, 12–24 h | 60–85 | Regioselective arylation at pyridine 6-position |

| Knoevenagel Condensation | 6-(3-chlorophenyl)pyridine-2-carbaldehyde + malononitrile | Piperidine, EtOH, 0–80 °C, 1–48 h | 50–80 | Formation of cyano-substituted intermediate |

| Ester Intermediate Synthesis | 4-chloropyridine hydrochloride + ethyl cyanoacetate | 60–70 °C, 170–180 min | ~78 | Adaptable to pyridine-2 derivatives |

Research Findings and Analysis

- Reaction Monitoring: Thin-layer chromatography (TLC) is essential for tracking reaction completion, especially in condensation and coupling steps.

- Purification: Organic phase extraction followed by drying over anhydrous sodium sulfate and rotary evaporation is standard for isolating intermediates and final products.

- Spectroscopic Characterization: ^1H NMR confirms the aromatic and methylene protons, with characteristic chemical shifts for pyridine and chlorophenyl protons. IR spectroscopy identifies nitrile stretching (~2240–2260 cm^-1).

- Yield Optimization: Reaction temperature and time critically affect yields; lower temperatures favor selectivity, while longer times ensure completion.

- Solvent Effects: Polar aprotic solvents such as acetonitrile or ethanol favor condensation reactions, while nonpolar solvents like toluene are preferred for coupling reactions.

Chemical Reactions Analysis

Types of Reactions

2-(6-(3-Chlorophenyl)pyridin-2-yl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(6-(3-Chlorophenyl)pyridin-2-yl)acetonitrile has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

Biological Studies: It serves as a probe or ligand in biological assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 2-(6-(3-Chlorophenyl)pyridin-2-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyridine-Based Derivatives

- 2-(6-Chloropyridin-2-yl)acetonitrile (CAS 40381-90-6)

The chlorine atom on pyridine (electron-withdrawing) may increase electrophilicity compared to the 3-chlorophenyl substituent.

2-(6-Chloro-3-methoxypyridin-2-yl)acetonitrile

- Structure : Features a methoxy group at the pyridine 3-position alongside chlorine at the 6-position.

- Key Differences :

- Methoxy (electron-donating) vs. chloro (electron-withdrawing) alters electronic properties, influencing reactivity in coupling reactions .

- Predicted Collision Cross Section (CCS): [M+H]+ adduct at 133.4 Ų, suggesting moderate polarity .

Bicyclic and Spirocyclic Derivatives

- 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-α]pyridine-3-acetonitrile

- Structure : Contains an imidazopyridine core with dual chlorine substituents.

- Key Differences :

- Higher molecular weight (C₁₅H₁₀Cl₂N₃) may reduce solubility compared to monocyclic analogs .

2-[9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl]acetonitrile

- Structure : Spirocyclic framework introduces conformational constraints.

- Key Differences :

- Steric hindrance from the spiro system could limit accessibility in catalytic or receptor-binding sites.

- Chiral separation methods (e.g., SFC) are required for enantiopure synthesis, unlike simpler pyridine derivatives .

Physicochemical and Spectroscopic Properties

Table 1: Comparison of Key Properties

Key Observations :

- Polarity : Nitrile groups enhance polarity, but substituents like chloro or methoxy modulate solubility. For example, methoxy derivatives may exhibit better aqueous solubility than chloro analogs .

- Stability : Chlorinated compounds (e.g., 2-(6-chloropyridin-2-yl)acetonitrile) require careful handling due to inhalation risks .

Biological Activity

Introduction

2-(6-(3-Chlorophenyl)pyridin-2-yl)acetonitrile is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, featuring both a chlorophenyl and a pyridinyl moiety, suggests possible interactions with various biological targets, including enzymes and receptors. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical formula for this compound is . The compound is characterized by:

- Pyridine ring : A six-membered aromatic ring with nitrogen.

- Chlorophenyl group : A phenyl ring substituted with a chlorine atom at the meta position.

- Acetonitrile functional group : A nitrile group attached to the acetic acid derivative.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

- Formation of the Pyridine Ring : Utilizing 3-chlorobenzaldehyde and appropriate amines under acidic conditions to form the pyridine derivative.

- Nitrile Introduction : The introduction of the acetonitrile group can be achieved through nucleophilic substitution reactions.

These methods allow for the selective formation of the desired compound with high yields and purity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:

- Enzymes : The compound may inhibit or activate specific enzymes through binding to their active sites, affecting metabolic pathways.

- Receptors : It may act as an agonist or antagonist at certain receptor sites, influencing physiological responses.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Antimicrobial Activity : Research indicated that related compounds exhibit significant antimicrobial properties against various pathogens. For example, similar pyridine derivatives showed inhibitory effects on bacterial growth, suggesting potential applications in treating infections .

- Cancer Research : Compounds with structural similarities have been investigated for their anticancer properties. In vitro studies demonstrated that certain derivatives can induce apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents.

- Neuropharmacology : The interaction of related compounds with serotonin receptors has been documented. Modifications in the chemical structure influenced binding affinities, suggesting that this compound may affect neurotransmitter systems involved in mood regulation .

Comparative Analysis

A comparative analysis with similar compounds reveals distinct biological profiles:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile | C13H9ClN2 | Moderate enzyme inhibition |

| 4-Chloro-N-(pyridin-2-yl)benzamide | C12H10ClN3O | Anticancer activity |

| 2-(3-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile | C13H9ClN2 | Neuroprotective effects |

The unique combination of functional groups in this compound potentially enhances its binding affinity to biological targets compared to its analogs.

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of 2-(6-(3-Chlorophenyl)pyridin-2-yl)acetonitrile?

To enhance synthesis efficiency, integrate computational reaction path searches (e.g., quantum chemical calculations) with iterative experimental validation. For example, ICReDD's methodology employs quantum calculations to predict reaction pathways and information science to prioritize experimental conditions, reducing trial-and-error approaches . Statistical experimental design (e.g., factorial or response surface methods) can minimize the number of trials while capturing critical parameters like temperature, catalyst loading, and solvent polarity .

Q. How can researchers characterize the structural and electronic properties of this compound?

Key techniques include:

- Spectroscopic Analysis : Use NMR (¹H/¹³C), IR, and UV-Vis to confirm functional groups (e.g., nitrile, pyridine rings). Cross-reference observed peaks with canonical SMILES (e.g.,

N#CC(c1ccccn1)c1ccccc1Cl) . - Crystallography : Single-crystal X-ray diffraction can resolve bond angles and torsional strain (e.g., InChIKey

CAXNYFPECZCGFK) . - Mass Spectrometry : Confirm molecular weight (e.g., C₁₃H₈ClN₂, theoretical MW 230.67) and fragmentation patterns .

Q. What methodologies assess the compound’s solubility and stability under varying conditions?

- Solubility : Screen solvents (e.g., DMSO, acetonitrile) using dynamic light scattering or HPLC under controlled temperatures.

- Stability : Conduct accelerated degradation studies (e.g., exposure to UV light, humidity) and monitor via LC-MS. Refer to safety protocols for handling hygroscopic or light-sensitive nitriles .

Advanced Research Questions

Q. How can computational modeling predict reaction mechanisms involving this compound?

Density functional theory (DFT) calculations can model transition states and intermediates in reactions like nucleophilic substitutions or cycloadditions. For example, ICReDD’s quantum chemical workflows identify energy barriers and regioselectivity trends, validated by experimental kinetics . Tools like Gaussian or ORCA are recommended for simulating electronic properties (e.g., HOMO-LUMO gaps) .

Q. What strategies resolve contradictions in catalytic activity data across studies?

- Cross-Validation : Replicate experiments under standardized conditions (e.g., solvent purity, inert atmosphere).

- Meta-Analysis : Use multivariate regression to isolate variables (e.g., catalyst type, substrate ratio) affecting yield or selectivity .

- In Situ Monitoring : Techniques like FTIR or Raman spectroscopy can detect transient intermediates missed in endpoint analyses .

Q. How to design experiments evaluating biological activity (e.g., enzyme inhibition)?

- Assay Development : Use fluorescence-based assays to measure IC₅₀ values against target enzymes (e.g., kinases). Include positive controls (e.g., staurosporine) and validate with dose-response curves .

- Structure-Activity Relationships (SAR) : Synthesize derivatives (e.g., replacing the chlorophenyl group with fluorophenyl) and compare bioactivity .

Q. What advanced techniques analyze environmental degradation pathways?

Q. How to address discrepancies in spectroscopic data for structural elucidation?

- 2D NMR : Employ COSY, HSQC, and HMBC to resolve overlapping signals in aromatic regions.

- DFT-NMR Predictions : Compare experimental chemical shifts with computational predictions (e.g., using ACD/Labs or mestreNova) .

Methodological Considerations

Q. What protocols ensure reproducibility in multi-step syntheses?

- Quality Control : Validate intermediates via TLC, GC-MS, or melting points.

- Automation : Use flow chemistry systems to maintain precise reaction parameters (e.g., residence time, mixing efficiency) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.